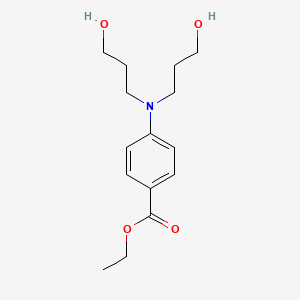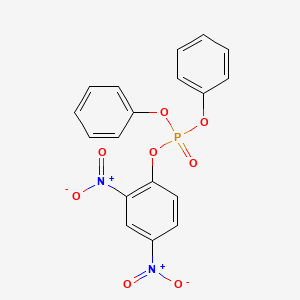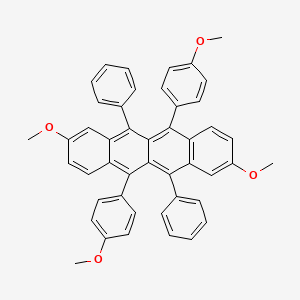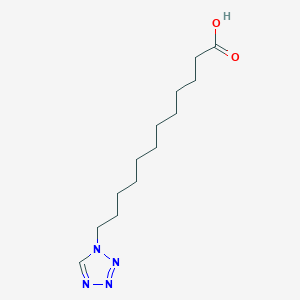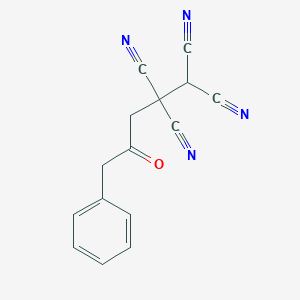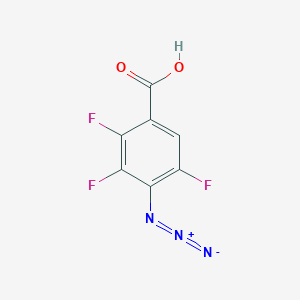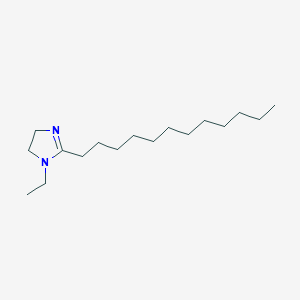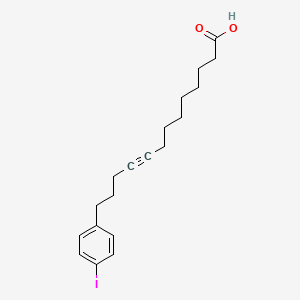
13-(4-Iodophenyl)tridec-9-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-(4-Iodophenyl)tridec-9-ynoic acid is a chemical compound characterized by the presence of an iodophenyl group attached to a tridecynoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-(4-Iodophenyl)tridec-9-ynoic acid typically involves the coupling of an iodophenyl derivative with a tridecynoic acid precursor. One common method is the Suzuki–Miyaura cross-coupling reaction, which utilizes palladium catalysts to facilitate the formation of carbon-carbon bonds between the iodophenyl group and the alkyne chain . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
13-(4-Iodophenyl)tridec-9-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can lead to various iodophenyl derivatives.
科学研究应用
13-(4-Iodophenyl)tridec-9-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be utilized in the study of biological pathways and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 13-(4-Iodophenyl)tridec-9-ynoic acid involves its interaction with molecular targets through its functional groups. The iodophenyl group can engage in halogen bonding, while the alkyne chain can participate in π-π interactions and hydrogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific targets, thereby modulating biological pathways and chemical reactions.
相似化合物的比较
Similar Compounds
- 13-(4-Bromophenyl)tridec-9-ynoic acid
- 13-(4-Chlorophenyl)tridec-9-ynoic acid
- 13-(4-Fluorophenyl)tridec-9-ynoic acid
Comparison
Compared to its bromine, chlorine, and fluorine analogs, 13-(4-Iodophenyl)tridec-9-ynoic acid exhibits unique properties due to the larger atomic radius and higher polarizability of iodine. These characteristics can enhance its reactivity in certain chemical reactions and its ability to form stronger halogen bonds. Additionally, the iodophenyl derivative may show different biological activities and binding affinities compared to its halogenated counterparts.
属性
CAS 编号 |
113702-86-6 |
|---|---|
分子式 |
C19H25IO2 |
分子量 |
412.3 g/mol |
IUPAC 名称 |
13-(4-iodophenyl)tridec-9-ynoic acid |
InChI |
InChI=1S/C19H25IO2/c20-18-15-13-17(14-16-18)11-9-7-5-3-1-2-4-6-8-10-12-19(21)22/h13-16H,1-2,4,6-12H2,(H,21,22) |
InChI 键 |
POINXIICXNZVRD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCCC#CCCCCCCCC(=O)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


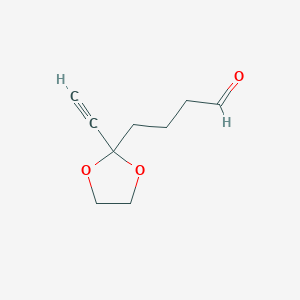


![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)
